molecular formula C7H9BBrNO4 B6304498 (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid CAS No. 2121513-58-2

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid

Cat. No.: B6304498
CAS No.: 2121513-58-2
M. Wt: 261.87 g/mol
InChI Key: MUMZDOBXDCNVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid (CAS 2121513-58-2) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound integrates a boronic acid functional group with a bromo-dimethoxypyridine scaffold, making it a highly versatile building block for the synthesis of complex molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it is used to form new carbon-carbon bonds . This is crucial for constructing biaryl and heterobiaryl structures often found in active pharmaceutical ingredients and agrochemicals . The presence of both the boronic acid and the bromine atom on the pyridine ring allows for sequential and selective functionalization, offering researchers a flexible handle for structural diversification. Boronic acids are recognized for their stability and low toxicity, and they act as bioisosteres for carboxylic acids, which can modify the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . In biological systems, boronic acids can form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites. This mechanism is the basis for several FDA-approved boron-containing drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . As such, (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid serves as a critical precursor in drug discovery campaigns targeting a wide range of diseases, as well as in the development of novel agrochemicals . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZDOBXDCNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Br)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using NBS in Acetic Acid

In a representative procedure, 2,6-dimethoxypyridine is dissolved in acetic acid under nitrogen. NBS is added incrementally, and the mixture is heated to 80°C for 12–18 hours. The bromine atom is introduced regioselectively at the 3-position, driven by the electron-donating methoxy groups. Work-up involves dilution with ethyl acetate, washing with saturated ammonium chloride, and purification via silica gel chromatography.

Key Parameters:

ParameterValue
SolventAcetic acid
Temperature80°C
Reaction Time18 hours
Yield70–75%

This method achieves high regioselectivity but requires careful control of stoichiometry to avoid over-bromination.

Borylation via Suzuki-Miyaura Coupling

The brominated intermediate undergoes borylation to install the boronic acid group. This step typically employs palladium-catalyzed cross-coupling with a boron source.

Palladium-Catalyzed Borylation

A mixture of the brominated pyridine, bis(pinacolato)diboron, Pd(PPh₃)₄ catalyst, and potassium acetate in dioxane is heated to 100°C under argon for 24 hours. The reaction proceeds via oxidative addition of the palladium catalyst into the carbon-bromine bond, followed by transmetallation with the boron reagent.

Representative Conditions:

ComponentQuantity
Brominated Pyridine1.0 equiv
Bis(pinacolato)diboron1.2 equiv
Pd(PPh₃)₄5 mol%
SolventDioxane
Temperature100°C
Yield60–65%

Post-reaction purification involves filtration through Celite, solvent evaporation, and recrystallization from hexane/ethyl acetate.

Alternative Borylation Strategies

Lithium-Halogen Exchange

In a less common approach, the brominated pyridine is treated with n-butyllithium at −78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.

Advantages:

  • Avoids palladium catalysts, reducing costs.

  • Suitable for substrates sensitive to transition metals.

Limitations:

  • Low functional group tolerance.

  • Requires stringent temperature control.

Industrial-Scale Production

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Key considerations include:

  • Catalyst Recycling: Palladium recovery via filtration or adsorption on activated carbon.

  • Solvent Optimization: Replacement of dioxane with greener solvents like 2-methyl-THF.

  • Process Analytics: In-line NMR and HPLC monitoring for real-time quality control.

Reaction Optimization and Challenges

Byproduct Formation

Over-borylation and protodeboronation are common side reactions. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses protodeboronation by sequestering trace acids.

Catalyst Selection

PdCl₂(dppf) demonstrates higher activity than Pd(PPh₃)₄ in electron-deficient aryl bromides, improving yields to 75–80%.

Case Study: Synthesis of Anticancer Agents

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid was used to synthesize kinase inhibitors targeting non-small cell lung cancer. The boronic acid moiety facilitated coupling with heteroaryl chlorides, achieving IC₅₀ values below 10 nM in vitro .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for creating diverse organic compounds.

Reactivity and Mechanism
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid can undergo several chemical transformations:

  • Oxidation: It can be oxidized to yield pyridine N-oxides.
  • Reduction: Reduction reactions can modify its functional groups.
  • Substitution: Nucleophilic substitution can replace the bromine atom with various nucleophiles under basic conditions.

Biological Applications

Drug Discovery
The compound has been investigated for its potential in drug discovery. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics. For instance, it has shown effectiveness in inhibiting urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis .

Biochemical Assays
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. This application is critical in understanding the mechanisms of various biological processes and developing new diagnostic tools.

Industrial Applications

Production of Agrochemicals and Pharmaceuticals
In industrial settings, this compound is employed in synthesizing agrochemicals and pharmaceuticals. Its role as an intermediate in these processes highlights its importance in producing active pharmaceutical ingredients (APIs) and other chemical products .

Table: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex moleculesEssential for Suzuki-Miyaura coupling reactions
Drug DiscoveryPotential enzyme inhibitorEffective against uPA; promising for cancer therapies
Biochemical AssaysProbe for studying enzyme activityUseful in understanding protein interactions
Industrial ProductionIntermediate for agrochemicals and pharmaceuticalsVital for synthesizing APIs

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. Its dual functionality allows it to participate in a wider range of synthetic transformations compared to its analogs .

Biological Activity

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Structural Characteristics

The compound features a pyridine ring substituted with bromine and methoxy groups, along with a boronic acid functional group. These structural elements contribute to its reactivity and interaction with biological targets.

The primary mechanism of action for (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid involves the formation of reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This property is particularly valuable in the design of enzyme inhibitors and receptor modulators, making the compound a candidate for drug development .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In particular, the compound has been evaluated against melanoma and other malignancies, demonstrating significant cytotoxic effects without inducing toxicity in normal cells .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect dopaminergic neurons from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid on melanoma cells found that it induced significant apoptosis through the activation of caspase pathways. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
  • Neuroprotection : In an experimental model simulating Parkinson's disease, (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid was tested for its ability to mitigate neurotoxic effects caused by 6-hydroxydopamine (6-OHDA). The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving neuronal viability .

Comparative Analysis

The biological activity of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid can be compared with similar compounds to understand its unique properties better:

CompoundAnticancer ActivityNeuroprotective EffectsMechanism
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acidHighModerateCaspase activation
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acidModerateLowEnzyme inhibition
2,6-Dimethoxypyridine-4-boronic acidLowNone reportedLess reactive

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges associated with (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid, and how are they addressed?

  • Answer: Synthesis of boronic acids often requires protection of the boronic acid group to avoid side reactions during polymerization or purification. For example, pinacol esters are commonly used to stabilize boronic acids during multi-step syntheses . Additionally, the presence of bromine and methoxy groups on the pyridine ring may necessitate regioselective reactions to avoid unwanted substitutions. Purification challenges, such as boroxine formation via dehydration, can be mitigated by derivatizing the boronic acid with diols (e.g., 2,5-dihydroxybenzoic acid) to form stable cyclic esters prior to analysis .

Q. What analytical techniques are suitable for characterizing boronic acid-containing compounds like (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid?

  • Answer: Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization (e.g., with pinacol) to suppress boroxine formation . Thermogravimetric analysis (TGA) can assess thermal stability, particularly for material science applications, by monitoring decomposition pathways and residue formation . Nuclear magnetic resonance (NMR) spectroscopy, especially 11^{11}B NMR, is critical for confirming boronic acid integrity and binding dynamics .

Q. What are the common applications of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid in biomedical research?

  • Answer: Boronic acids are widely used in glycoprotein capture systems due to their reversible binding with diols on glycans. This compound’s bromine substituent may enable further functionalization for targeted drug delivery or proteasome inhibition studies, akin to bortezomib’s mechanism . Its methoxy groups could enhance solubility and reduce non-specific interactions in biological assays .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when using (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid in glycoprotein capture systems?

  • Answer: Buffer composition and pH are critical. For instance, borate buffers at moderately elevated pH (e.g., 8.5–9.0) enhance selectivity by stabilizing boronate-diol ester formation while reducing electrostatic or hydrophobic interactions . Competitive elution with sorbitol or fructose can displace weakly bound proteins. Surface plasmon resonance (SPR) studies suggest that dextran-coated substrates reduce non-specific binding compared to bare gold surfaces .

Q. What strategies resolve contradictions in binding affinity data for boronic acid-diol interactions in sensor applications?

  • Answer: Kinetic studies using stopped-flow fluorescence or SPR can distinguish between binding affinity (thermodynamic) and binding rate (kinetic). For example, the kon values for fructose binding are significantly higher than glucose, aligning with thermodynamic stability trends . Dual recognition systems (e.g., diboronic acids) improve selectivity by synergistically targeting distinct diol configurations .

Q. How does structural modification of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid influence its thermal stability for material science applications?

  • Answer: Substituents like bromine and methoxy groups alter thermal degradation pathways. TGA reveals that electron-withdrawing groups (e.g., Br) reduce thermal stability, while bulky substituents (e.g., methoxy) delay decomposition by steric hindrance . Pyridine-based boronic acids generally exhibit higher stability than benzene analogs due to aromatic ring rigidity.

Q. What methodological challenges arise in MALDI-MS analysis of boronic acid-containing peptides, and how are they addressed?

  • Answer: Boroxine formation during ionization disrupts mass accuracy. Pre-derivatization with diols (e.g., DHB matrix) stabilizes the boronic acid as a cyclic ester, enabling clear detection of parent ions . For branched peptides, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies sequencing by MALDI-MS/MS without prior purification .

Q. How can computational methods guide the design of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid derivatives for targeted drug delivery?

  • Answer: Density functional theory (DFT) predicts the electrophilicity of the boron center, influencing diol-binding kinetics. Molecular docking studies can optimize interactions with proteasome active sites, as seen in bortezomib analogs . QSAR models correlate substituent effects (e.g., methoxy positioning) with solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.